5-Chloro-4-methylbenzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

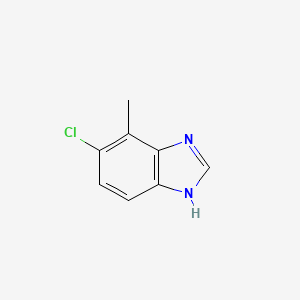

5-Chloro-4-methylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. It is characterized by a benzene ring fused to an imidazole ring, with a chlorine atom at the 5-position and a methyl group at the 4-position. This compound is known for its significant pharmacological properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methylbenzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-1,2-phenylenediamine with phosgene or other carbonyl sources under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen. Catalytic hydrogenation is a common method used for the reduction of benzimidazole derivatives.

Substitution: This compound can undergo various substitution reactions, where the chlorine or methyl groups are replaced by other functional groups. Nucleophilic substitution reactions are particularly common.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds.

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-methylbenzimidazole is a compound belonging to the benzimidazole family, characterized by a fused benzene and imidazole ring system. This article explores its diverse applications, particularly in scientific research, highlighting its biological activities, synthesis methods, and potential therapeutic uses.

Chemical Properties and Structure

This compound has a molecular formula of C8H7ClN2. The presence of chlorine and methyl substituents contributes to its unique chemical properties, including stability and reactivity. These characteristics make it an interesting candidate for various applications in medicinal chemistry and material science.

Pharmacological Activities

This compound has shown significant biological activities, particularly in the following areas:

- Antiviral Activity : Research indicates that benzimidazole derivatives exhibit antiviral properties. For instance, compounds structurally similar to this compound have been effective against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus .

- Antimicrobial Properties : The nitrogen-containing heterocyclic structure suggests potential antimicrobial activity. Similar benzimidazole compounds are known for their antifungal and antibacterial effects.

- Anti-inflammatory Effects : Several studies have reported that benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Compounds derived from this compound have demonstrated notable anti-inflammatory effects compared to standard drugs like diclofenac .

Therapeutic Potential

This compound has been investigated for its affinity to serotonergic receptors, particularly 5-HT3 and 5-HT4. These receptors are involved in various gastrointestinal and neurological disorders. The compound's ability to act as a selective ligand for these receptors opens avenues for developing treatments for conditions such as:

- Chemotherapy-Induced Emesis : The compound may help manage nausea and vomiting associated with chemotherapy.

- Gastrointestinal Disorders : Its interaction with serotonergic pathways suggests potential use in treating disorders like irritable bowel syndrome and other gastrointestinal motility issues.

- Neuropsychiatric Conditions : Given its pharmacological profile, it may also have applications in treating anxiety and cognitive disorders .

Case Study 1: Antiviral Efficacy

A study evaluated various benzimidazole derivatives against BVDV, identifying specific structural features that enhance antiviral activity. The findings indicated that modifications at the methyl group position significantly influenced efficacy, showcasing the importance of structure-activity relationships in drug design .

Case Study 2: Anti-inflammatory Properties

In a comparative analysis of several benzimidazole derivatives for COX inhibition, compounds derived from this compound exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This study emphasized the potential for developing new anti-inflammatory agents based on this compound's structure .

Wirkmechanismus

The mechanism of action of 5-Chloro-4-methylbenzimidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. For example, it may inhibit DNA synthesis by binding to the minor groove of the DNA molecule, preventing the replication of certain pathogens.

Vergleich Mit ähnlichen Verbindungen

- 5-Chloro-2-methylbenzimidazole

- 4-Chloro-5-methylbenzimidazole

- 5,6-Dimethylbenzimidazole

Comparison: 5-Chloro-4-methylbenzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry.

Biologische Aktivität

5-Chloro-4-methylbenzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.

Overview of Biological Activities

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Exhibiting effectiveness against various bacterial and fungal strains.

- Antiviral Properties : Showing potential against specific viral infections.

- Anticancer Effects : Demonstrating antiproliferative activity in cancer cell lines.

Antimicrobial Activity

Research indicates that this compound and its derivatives possess notable antimicrobial properties. A study evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria as well as fungi. The results are summarized in Table 1.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 μg/ml |

| This compound | Escherichia coli | 100 μg/ml |

| This compound | Candida albicans | 250 μg/ml |

The compound displayed significant antibacterial activity, particularly against Staphylococcus aureus, outperforming standard antibiotics such as ampicillin and ciprofloxacin .

Antiviral Properties

The antiviral potential of benzimidazole derivatives, including this compound, has been explored in various studies. One notable investigation focused on its efficacy against respiratory syncytial virus (RSV). The findings indicated that certain derivatives exhibited inhibitory effects on viral replication, suggesting their potential use in antiviral therapies .

Anticancer Effects

The anticancer properties of this compound have been documented through various in vitro studies. For instance, a study assessed the antiproliferative effects of benzimidazole derivatives on rat aortic smooth muscle cells (RAoSMCs). The results indicated that these compounds could activate specific signaling pathways associated with cell proliferation and apoptosis .

Case Study: Inhibition of Cancer Cell Proliferation

In a specific case study involving cancer cell lines, this compound was tested for its ability to inhibit cell growth. The results showed that at concentrations ranging from 10 to 50 μM, the compound significantly reduced cell viability compared to control groups. The mechanism was attributed to the induction of apoptosis via the activation of the SAPK/JNK signaling pathway .

The mechanism underlying the biological activity of this compound involves its interaction with various molecular targets. It is believed to bind to specific enzymes or receptors, inhibiting their function. For example, it may interfere with DNA synthesis by binding to the minor groove of DNA, thus preventing replication in certain pathogens .

Eigenschaften

IUPAC Name |

5-chloro-4-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPIYIJPDBSYMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.